3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one
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Overview
Description
3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a thieno ring and linked to a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one typically involves the condensation of 5-methylthieno[2,3-d]pyrimidine-4-amine with a suitable pyridinone derivative. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyridopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridinone rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one is unique due to its specific structural features, such as the fused thieno and pyrimidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
917907-16-5 |
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Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10N4OS/c1-7-5-18-12-9(7)10(14-6-15-12)16-8-3-2-4-13-11(8)17/h2-6H,1H3,(H,13,17)(H,14,15,16) |
InChI Key |
CGTXXJUUBFHZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CNC3=O |
Origin of Product |
United States |
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